
1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-pyrrolidinylmethylamine with 1-methyl-1H-pyrazol-5-carbaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with a structure similar to the pyrrolidine ring in the compound.
Pyrazole: A five-membered ring containing two nitrogen atoms, similar to the pyrazole ring in the compound.
1-Methyl-3-pyrrolidinol: A compound with a similar pyrrolidine structure but differing in functional groups.
Uniqueness: 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazol-5-ol is unique due to its fused ring structure, which combines the properties of both pyrrolidine and pyrazole rings. This fusion allows for enhanced biological activity and greater structural diversity compared to its individual components .
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C8H13N3O/c1-11-8(12)4-7(10-11)6-2-3-9-5-6/h4,6,9-10H,2-3,5H2,1H3 |
InChI Key |
ZVKBJHCOWXDNOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




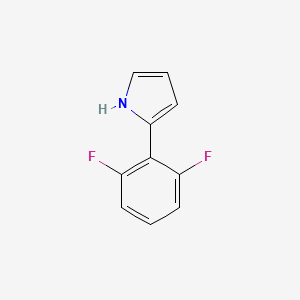

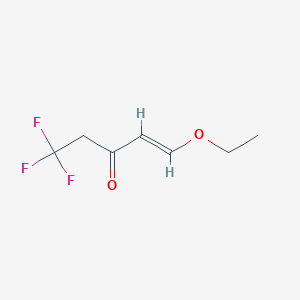
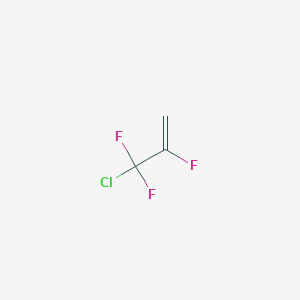

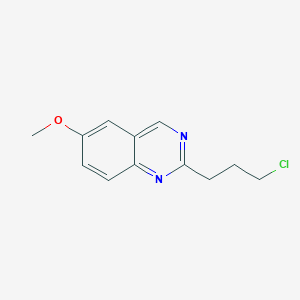
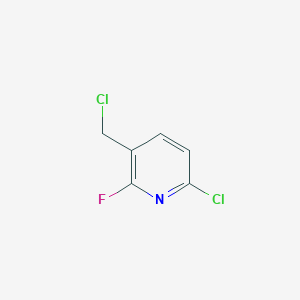
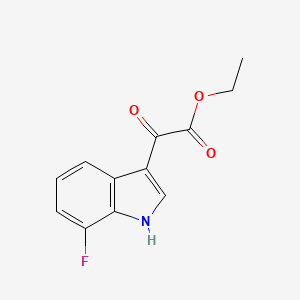
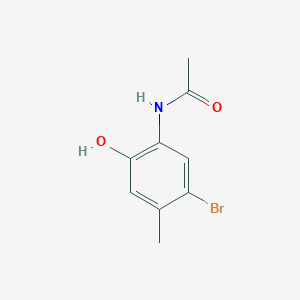
![tert-butyl N-[2-(2-methylprop-2-enoyl)phenyl]carbamate](/img/structure/B15046402.png)

![3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15046417.png)
